molecular formula C19H23NO4 B2598637 Butyl 4-[(2-hydroxy-3-methoxybenzyl)amino]benzoate CAS No. 1232801-89-6

Butyl 4-[(2-hydroxy-3-methoxybenzyl)amino]benzoate

Cat. No.: B2598637
CAS No.: 1232801-89-6
M. Wt: 329.396
InChI Key: BXJJSNNZHYBHRW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl 4-[(2-hydroxy-3-methoxybenzyl)amino]benzoate typically involves the esterification of benzoic acid derivatives with butanol in the presence of a catalyst. The reaction conditions often include the use of acidic or basic catalysts to facilitate the esterification process. The specific synthetic route may vary depending on the desired purity and yield of the final product .

Industrial Production Methods

Industrial production of this compound involves large-scale esterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Butyl 4-[(2-hydroxy-3-methoxybenzyl)amino]benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines .

Scientific Research Applications

Butyl 4-[(2-hydroxy-3-methoxybenzyl)amino]benzoate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: The compound is employed in biochemical assays and studies involving enzyme kinetics and protein interactions.

    Medicine: Research into potential therapeutic uses, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Butyl 4-[(2-hydroxy-3-methoxybenzyl)amino]benzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins. This interaction can lead to changes in cellular processes and physiological responses .

Comparison with Similar Compounds

Similar Compounds

    Butyl 4-aminobenzoate: Similar structure but lacks the hydroxy-methoxybenzyl group.

    Methyl 4-[(2-hydroxy-3-methoxybenzyl)amino]benzoate: Similar but with a methyl ester instead of a butyl ester.

    Ethyl 4-[(2-hydroxy-3-methoxybenzyl)amino]benzoate: Similar but with an ethyl ester instead of a butyl ester.

Uniqueness

Butyl 4-[(2-hydroxy-3-methoxybenzyl)amino]benzoate is unique due to its specific ester group and the presence of both hydroxy and methoxy substituents on the benzylamino moiety. These structural features contribute to its distinct chemical reactivity and biological activity .

Properties

IUPAC Name

butyl 4-[(2-hydroxy-3-methoxyphenyl)methylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO4/c1-3-4-12-24-19(22)14-8-10-16(11-9-14)20-13-15-6-5-7-17(23-2)18(15)21/h5-11,20-21H,3-4,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXJJSNNZHYBHRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)NCC2=C(C(=CC=C2)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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